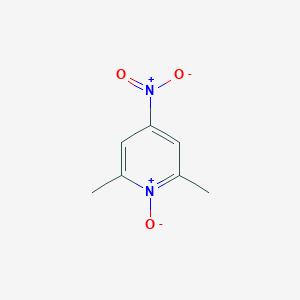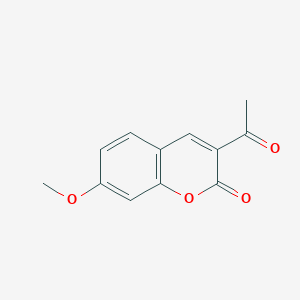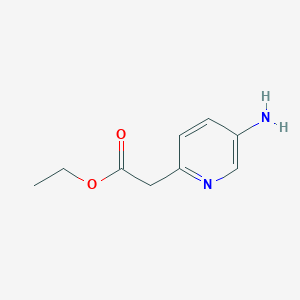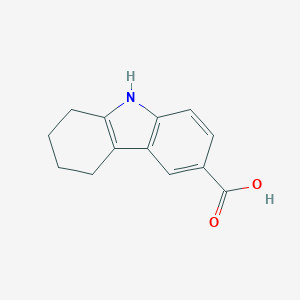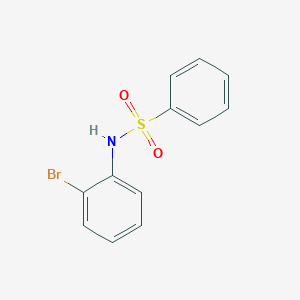
N-(2-bromophenyl)benzenesulfonamide
Descripción general
Descripción
“N-(2-bromophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10BrNO2S . It is a derivative of benzenesulfonamide, which is known to inhibit human carbonic anhydrase B . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(2-bromophenyl)benzenesulfonamide”, has been studied extensively . These compounds are typically synthesized via intramolecular cyclization rearrangement reactions . The structure of the synthesized compounds is confirmed by various spectroscopic methods, including FTIR, 1H and 13C NMR .Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)benzenesulfonamide” has been analyzed using X-ray diffraction and density functional theory (DFT) . The DFT optimized molecular structure was found to be consistent with the single crystal structure determined by X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-bromophenyl)benzenesulfonamide” have been analyzed using various computational methods . These analyses provide insights into the compound’s reactivity, stability, and other physicochemical properties .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
N-(2-bromophenyl)benzenesulfonamide derivatives, such as those used in the synthesis of zinc phthalocyanine, have shown significant potential in photodynamic therapy, especially for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Effects on Cholinesterases
Brominated derivatives of N-(2-bromophenyl)benzenesulfonamide have been studied for their inhibitory effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have potential applications in treating Alzheimer’s Disease due to their role in inhibiting cholinesterases (Abbasi et al., 2014).
Catalysis in Organic Chemistry
N-(2-bromophenyl)benzenesulfonamide derivatives have been used in various reactions in organic chemistry, demonstrating their utility as intermediates in complex synthesis processes. These compounds are involved in the Friedel-Crafts reaction, a key reaction in organic synthesis (Koehler, 1962).
Inhibitors of Kynurenine 3-Hydroxylase
N-(2-bromophenyl)benzenesulfonamide derivatives have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This has implications in studying the pathophysiological role of the kynurenine pathway, especially after neuronal injury (Röver et al., 1997).
Antimicrobial and Analgesic Properties
Some derivatives of N-(2-bromophenyl)benzenesulfonamide have shown antimicrobial activities against Gram-positive bacteria and possess analgesic properties. This opens up potential applications in developing new antibacterial and pain-relieving drugs (Yung et al., 1977).
Cross-Coupling Reactions in Organic Synthesis
N-(2-bromophenyl)benzenesulfonamide derivatives have been utilized in oxidative cross-coupling reactions with alkenes using a palladium-copper catalyst system. This has implications in the development of novel organic synthesis methodologies (Miura et al., 1998).
Carbonic Anhydrase Inhibitory Effects
Compounds such as 4-(2-substituted hydrazinyl)benzenesulfonamides have been synthesized and tested for their inhibitory effects on carbonic anhydrase enzymes. These findings are significant for therapeutic applications in conditions like glaucoma and edema (Gul et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-bromophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJQGDIAXELFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294284 | |
| Record name | N-(2-bromophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)benzenesulfonamide | |
CAS RN |
21226-31-3 | |
| Record name | N-(2-Bromophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21226-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021226313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC95709 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-bromophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



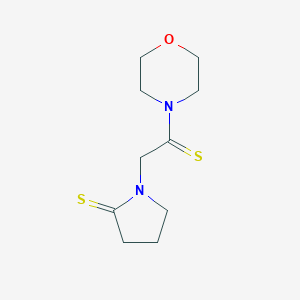

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
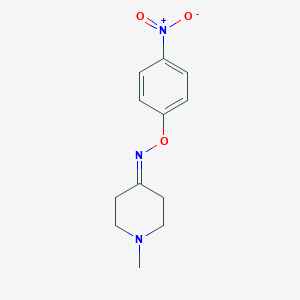
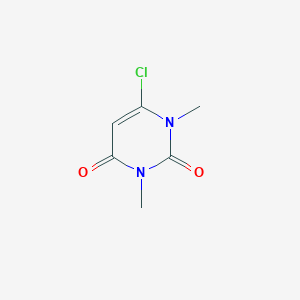
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
